Propyl 4-(3-bromo-4-methoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Propyl 4-(3-bromo-4-methoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with bromine, methoxy, and carboxylate groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-(3-bromo-4-methoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a suitable solvent and catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures to facilitate the formation of the hexahydroquinoline ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for large-scale production, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of automated systems and real-time monitoring can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-(3-bromo-4-methoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the quinoline ring can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Propyl 4-(3-bromo-4-methoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or cancer.
Organic Synthesis: The compound’s reactivity makes it a valuable intermediate in the synthesis of more complex molecules.
Material Science: Its unique structural properties can be exploited in the design of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which Propyl 4-(3-bromo-4-methoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-bromo-4-methoxyphenyl)acetate
- 2-(3-Bromo-4-methoxyphenyl)pyridine
- (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
Uniqueness
Propyl 4-(3-bromo-4-methoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C28H30BrNO5 |
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Molecular Weight |
540.4 g/mol |
IUPAC Name |
propyl 4-(3-bromo-4-methoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C28H30BrNO5/c1-5-12-35-28(32)25-16(2)30-21-14-18(19-8-6-7-9-23(19)33-3)15-22(31)27(21)26(25)17-10-11-24(34-4)20(29)13-17/h6-11,13,18,26,30H,5,12,14-15H2,1-4H3 |
InChI Key |
MLOUZUTYQWUPRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OC)Br)C(=O)CC(C2)C4=CC=CC=C4OC)C |
Origin of Product |
United States |
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